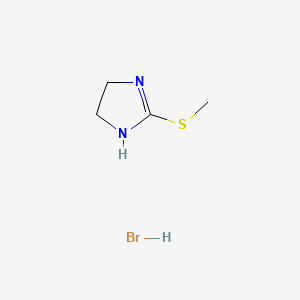

2-(methylthio)-4,5-dihydro-1H-imidazole hydrobromide

Descripción

Propiedades

IUPAC Name |

2-methylsulfanyl-4,5-dihydro-1H-imidazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S.BrH/c1-7-4-5-2-3-6-4;/h2-3H2,1H3,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPISCLUJZRQPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193226 | |

| Record name | 4,5-Dihydro-2-(methylthio)-1H-imidazole monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40241-78-9 | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-(methylthio)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40241-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-2-(methylthio)-1H-imidazole monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040241789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-2-(methylthio)-1H-imidazole monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-(methylthio)-1H-imidazole monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis Methods

- From 2-(methylthio)-2-imidazoline: 2-(methylthio)-4,5-dihydro-1H-imidazole hydrobromide can be synthesized from 2-(methylthio)-2-imidazoline via a reaction with hydrogen bromide under specific conditions.

Related Compounds Synthesis

A series of 2-aminoimidazolines, structurally related to clonidine, can be synthesized using the following general procedure:

- A mixture of the appropriate intermediate (1a or 1b ) and the amine is suspended in THF (5 ml).

- The mixture is heated at 70 °C until the reaction is complete, monitored by TLC using CH2Cl2/CH3OH/NH4OH (90:10:1) as the eluent. Alternatively, an excess of amine (5 eq) can be used as a solvent.

- Volatiles are evaporated under vacuum, and the residue is triturated with Et2O to remove the unreacted amine, yielding the desired imidazoline derivative. In some cases, additional purification by flash chromatography may be necessary.

Table 1: Reaction Conditions and Yields for 2-Amino-Imidazolines Synthesis

| N | Starting material | R2 | R3 | Solvent | Reaction time (h) | Yields (%) |

|---|---|---|---|---|---|---|

| 2 | 1a | H | –CH2Ph | THF | 7 | 94 |

| 3 | 1a | H | –(CH2)2Ph | THF | 16 | 90 |

| (S)-4 | 1a | H | (S)–CH(Me)Ph | Amine | 2 | 36 |

| (R)-4 | 1a | H | (R)–CH(Me)Ph | Amine | 2 | 74 |

| 5 | 1a | H | –(CH2)3Ph | THF | 3 | 88 |

| 6 | 1a | Me | –CH2Ph | THF | 22 | 32 |

| 7 | 1a | Me | –(CH2)2Ph | THF | 2 | 88 |

| 8 | 1b | H | –(CH2)2Ph | Amine | 2 | 86 |

| 9 | 1b | Me | –(CH2)2Ph | Amine | 2 | 97 |

| 10 | 1b | Me | –CH2Ph | Amine | 3 | 70 |

| 11 | 1b | H | –CH2Ph | Amine | 2 | 81 |

| 12 | 1b | H | –(CH2)3Ph | Amine | 2 | 45 |

| 13 | 1b | H | –CH2C6H4Cl(4) | THF | 16 | 97 |

| 14 | 1b | H | –CH2C6H4OCH3(4) | THF | 4 | 89 |

| 15 | 1b | H | –CH2C6H4F(4) | Amine | 6 | 89 |

| 16 | 1b | H | –CH2C6H4Cl(3) | Amine | 6 | 88 |

| 17 | 1b | H | –CH2C6H4OCH3(3) | Amine | 24 | 92 |

| 18 | 1b | H | –CH2C6H4F(3) | Amine | 16 | 87 |

| 19 | 1a | H | –(CH2)2NHCH2Ph | Amine | 3 | 56 |

| 20 | 1b | H | –(CH2)2NHCH2Ph | Amine | 4 | 57 |

Análisis De Reacciones Químicas

Types of Reactions

2-(methylthio)-4,5-dihydro-1H-imidazole hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(Methylthio)-4,5-dihydro-1H-imidazole hydrobromide has diverse applications in scientific research, spanning renewable energy, synthetic chemistry, medicinal chemistry, antiviral research, pharmacology, and organic chemistry.

Scientific Research Applications

- Perovskite Solar Cells: 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is used to passivate surface defects in perovskite solar cells, suppressing recombination through strong coordination and hydrogen bonding. Using the compound alongside diammonium molecules helps repel minority carriers and reduce contact-induced interface recombination, leading to a fivefold longer carrier lifetime and a one-third reduction in photoluminescence quantum yield loss. The application of this compound enabled a certified quasi-steady-state power conversion efficiency of 25.1% for inverted perovskite solar cells with stable operation at 65°C for >2000 hours in ambient air.

- Synthesis of Inhibitors: It serves as a reactant in synthesizing Aurora and epidermal growth factor receptor kinase inhibitors, which are relevant to cancer research . It is also utilized in creating spiro-piperidine inhibitors against the influenza A virus .

- Synthesis of Galegine Analogues: The compound is used as a reactant for the synthesis of galegine analogues for aided weight loss in mice .

- Catalysis: It is a reactant in synthesizing guanidinyl pyrrolidines, which act as bifunctional catalysts for enantioselective conjugate additions to cyclic enones .

- CXCR4 Antagonists: this compound is also used in the synthesis of small molecule CXCR4 antagonists . Bis-imidazoline compounds, which comprise two imidazole rings linked by an alkyl chain, displace CXCL12 binding and show anti-HIV-1 activity . The length of the alkyl chain influences how the imidazole rings position in the cavity, affecting the molecule's inhibitory potencies .

Mecanismo De Acción

The mechanism of action of 2-(methylthio)-4,5-dihydro-1H-imidazole hydrobromide involves its interaction with biological targets such as enzymes and receptors. The compound’s thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methylthio-4,5-dihydrothiazole

- 2-Methyl-4,5-dihydro-1,3-thiazole

- 2-(Methylmercapto)-2-thiazoline

Uniqueness

2-(methylthio)-4,5-dihydro-1H-imidazole hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Actividad Biológica

2-(Methylthio)-4,5-dihydro-1H-imidazole hydrobromide is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound, characterized by its unique structure and properties, has been studied for various pharmacological effects, including antimicrobial and antiviral activities. The following sections provide a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Identifiers:

| Property | Value |

|---|---|

| CAS Number | 40241-78-9 |

| Molecular Formula | C₄H₉BrN₂S |

| Molecular Weight | 197.094 g/mol |

| IUPAC Name | 2-methylsulfanyl-4,5-dihydro-1H-imidazole;hydrobromide |

| PubChem CID | 2777335 |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance, comparative studies against standard antibiotics revealed that this compound can inhibit the growth of Escherichia coli with an inhibition percentage of approximately 80% .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| Escherichia coli | 15 | 80 |

| Staphylococcus aureus | 12 | 65 |

| Pseudomonas aeruginosa | 10 | 50 |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of essential biomolecule synthesis in microorganisms. This disruption leads to cell death and has been attributed to its interaction with specific molecular targets within bacterial cells .

Study on Antiviral Effects

A recent study explored the antiviral properties of this compound against viral pathogens. The compound was tested for its ability to inhibit viral replication in cell cultures infected with influenza virus. Results indicated that the compound reduced viral load significantly compared to untreated controls, suggesting potential as a therapeutic agent in viral infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the imidazole ring have been shown to enhance potency against various pathogens. For example, substituents at the nitrogen positions can significantly alter the compound's interaction with biological targets, affecting both efficacy and selectivity .

Q & A

Q. What are the established synthetic routes for 2-(methylthio)-4,5-dihydro-1H-imidazole hydrobromide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization strategies using intermediates like amido-nitriles. For hydrobromide salt formation, analogous methods to those in hydroiodide or hydrochloride derivatives (e.g., protonation of the free base with HBr) are employed, as seen in hydrobromide preparations of structurally related imidazolines . Key factors include:

- Catalyst selection : Nickel catalysts enable mild conditions for cyclization, preserving functional groups like arylhalides .

- Reagent optimization : Use of HBr in stoichiometric amounts ensures complete salt formation; excess acid may lead to side reactions.

- Temperature/pH control : Reactions at 0–25°C and neutral pH minimize decomposition .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- 1H NMR : Look for characteristic imidazoline ring protons (δ 3.0–4.0 ppm for CH2 groups) and methylthio substituents (δ 2.1–2.5 ppm for SCH3) .

- 13C NMR : Confirm the presence of the imidazoline ring (δ 40–60 ppm for sp3 carbons) and thiomethyl carbon (δ 15–20 ppm) .

- Mass Spectrometry (MS) : The molecular ion peak [M+H]+ should match the theoretical molecular weight (e.g., 223.1 g/mol for C4H8N2S·HBr) .

- IR : Stretching vibrations for N-H (3200–3400 cm⁻¹) and C-S (600–700 cm⁻¹) bonds validate functional groups .

Advanced Research Questions

Q. What strategies optimize reaction conditions for synthesizing substituted derivatives (e.g., aryl/alkyl modifications)?

Methodological Answer:

- Substituent compatibility : Electrophilic aromatic substitution or nucleophilic addition can introduce substituents. For example, base-promoted spiro-fused imidazolones (e.g., K2CO3 in DMF at 80°C) enable regioselective modifications .

- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while protic solvents (e.g., ethanol) may stabilize charged species during salt formation .

- Catalyst screening : Transition-metal-free conditions (e.g., using DBU as a base) reduce side reactions in sensitive substrates .

Q. How can computational tools predict reactivity or stability under varying conditions?

Methodological Answer:

- DFT calculations : Model transition states for cyclization or protonation steps to identify energy barriers .

- Molecular dynamics (MD) simulations : Assess solubility and stability in solvents (e.g., water vs. DMSO) by analyzing intermolecular interactions .

- Retrosynthesis software : Tools leveraging databases like Reaxys or Pistachio propose alternative synthetic routes, such as one-step cyclization from nitriles .

Q. What methodologies resolve contradictions in reported biological activities of structurally similar imidazole derivatives?

Methodological Answer:

- Meta-analysis : Systematically compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent residues affecting bioassays) .

- Structure-activity relationship (SAR) studies : Correlate substituent effects (e.g., electron-withdrawing groups on the imidazoline ring) with activity trends .

- Reproducibility protocols : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

Q. What safety protocols are critical for handling hydrobromide salts, given their hygroscopicity and reactivity?

Methodological Answer:

- Engineering controls : Use fume hoods to prevent inhalation of HBr vapors; store under inert gas (N2/Ar) to avoid moisture absorption .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., P95 masks) is mandatory during powder handling .

- Waste disposal : Neutralize residual HBr with aqueous NaHCO3 before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.